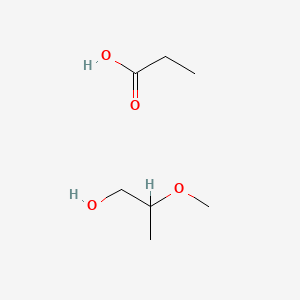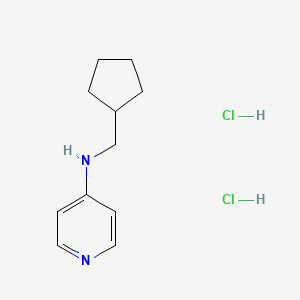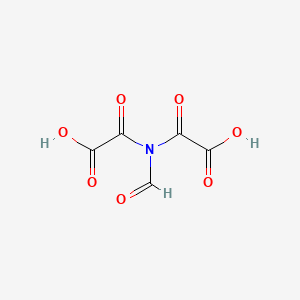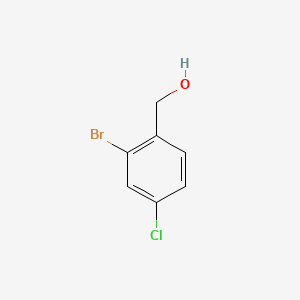
1-(4-methyl-1H-indol-3-yl)butan-2-amine
Descripción general
Descripción
La 4-Metil-.alfa.-Etiltriptamina, también conocida como 4-Metil-α-etiltriptamina, es un compuesto sintético que pertenece a la clase de las triptaminas. Es una droga putativa estimulante, psicodélica y entactogénica. Este compuesto está relacionado estructuralmente con otras triptaminas y a menudo se vende en línea como un "químico de investigación" . Se ha estudiado por sus posibles efectos sobre el sistema nervioso central y sus interacciones con varios sistemas de neurotransmisores.
Mecanismo De Acción
El mecanismo de acción de la 4-Metil-.alfa.-Etiltriptamina involucra su interacción con varios sistemas de neurotransmisores. Actúa como un agonista del receptor de serotonina, particularmente en el receptor 5-HT2A, que está asociado con sus efectos psicodélicos. Además, puede influir en la liberación de otros neurotransmisores como la dopamina y la norepinefrina .
Análisis Bioquímico
Biochemical Properties
1-(4-Methyl-1H-indol-3-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and modulation of cellular metabolism. The compound has been shown to affect the release of neurotransmitters, thereby influencing synaptic transmission and neuronal communication. Additionally, this compound can impact the function of immune cells, potentially modulating immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent intracellular signaling. This binding triggers a cascade of events, including the activation of second messenger systems such as phospholipase C and the release of intracellular calcium ions. These signaling events ultimately result in changes in gene expression and modulation of cellular functions. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of serotonin, dopamine, and norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and mood, while higher doses can lead to adverse effects such as anxiety, agitation, and hallucinations. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Toxicity studies have indicated that extremely high doses of this compound can result in neurotoxicity and damage to specific brain regions .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase to form corresponding metabolites. These metabolites are further processed by other enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites that are eventually excreted from the body. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by serotonin transporters and other membrane-bound proteins. The distribution of the compound within tissues is influenced by its affinity for specific receptors and binding proteins, leading to its accumulation in certain regions of the brain and other tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments within cells, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall activity within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metil-.alfa.-Etiltriptamina típicamente involucra la alquilación de derivados de triptamina. Un método común incluye la reacción de 4-metilindol con etilamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar la oxidación .
Métodos de producción industrial
Los métodos de producción industrial para la 4-Metil-.alfa.-Etiltriptamina no están bien documentados debido a su estatus como droga de diseño y químico de investigación. Los principios generales de la síntesis a gran escala implicarían optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimiza la producción de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-Metil-.alfa.-Etiltriptamina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución típicamente involucran agentes halogenantes y nucleófilos en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de triptaminas sustituidas .
Aplicaciones Científicas De Investigación
4-Metil-alfa
Química: Se utiliza como compuesto de referencia en el estudio de derivados de triptamina y sus propiedades químicas.
Biología: La investigación se ha centrado en sus interacciones con los sistemas de neurotransmisores, particularmente los receptores de serotonina.
Medicina: Aunque no está aprobado para uso médico, se ha investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos psiquiátricos.
Industria: Su uso en la industria es limitado debido a su clasificación como químico de investigación.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-.alfa.-Metiltriptamina (4-Me-αMT)
- 5-Fluoro-.alfa.-Etiltriptamina (5-F-αET)
- 7-Cloro-.alfa.-Metiltriptamina (7-Cl-αMT)
- 7-Metil-.alfa.-Etiltriptamina (7-Me-αET)
Singularidad
La 4-Metil-.alfa.-Etiltriptamina es única debido a su patrón de sustitución específico en el anillo indol, que influye en sus propiedades farmacológicas. En comparación con otras triptaminas, tiene un perfil distinto de actividad en los receptores de serotonina, lo que contribuye a sus efectos únicos en el sistema nervioso central .
Propiedades
IUPAC Name |
1-(4-methyl-1H-indol-3-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCIOVNXOVPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC(=C21)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726715 | |
| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28289-30-7 | |
| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-alpha-ethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)



![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)




